![molecular formula C8H15NO B15061654 [(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol
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Overview
Description
[(1R,6R)-7-methyl-3-azabicyclo[410]heptan-1-yl]methanol is a bicyclic compound featuring a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while reduction would regenerate the alcohol.
Scientific Research Applications
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action for [(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids, which have a wide array of biological activities.
7-oxabicyclo[2.2.1]heptane: Known for its biological activity and use in synthesizing various natural products.
rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol: A similar compound with different substituents, used in various chemical reactions.
Uniqueness
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C8H15NO/c1-6-7-2-3-9-4-8(6,7)5-10/h6-7,9-10H,2-5H2,1H3/t6?,7-,8-/m1/s1 |
InChI Key |
SDMVVSFLLQXSIU-SPDVFEMOSA-N |
Isomeric SMILES |
CC1[C@@H]2[C@]1(CNCC2)CO |
Canonical SMILES |
CC1C2C1(CNCC2)CO |
Origin of Product |
United States |
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